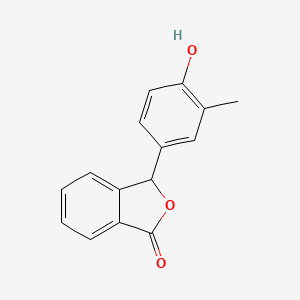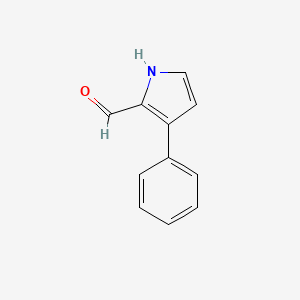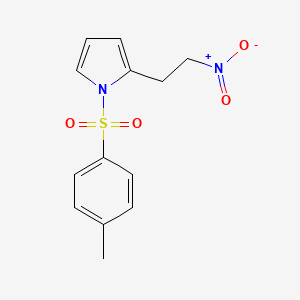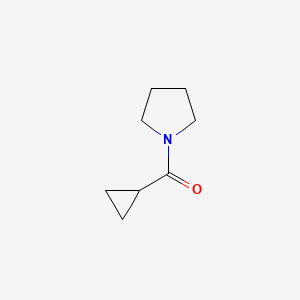
Trimethyl(methyldiphenylphosphine)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(methyldiphenylphosphine)gold is an organometallic compound with the chemical formula C16H22AuP It is a gold complex where the gold atom is coordinated to a trimethylphosphine ligand and a methyldiphenylphosphine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(methyldiphenylphosphine)gold typically involves the reaction of gold precursors with phosphine ligands. One common method is the reaction of gold(I) chloride (AuCl) with trimethylphosphine and methyldiphenylphosphine in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(methyldiphenylphosphine)gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) or gold(I) states.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold-phosphine complexes with different ligands.
Aplicaciones Científicas De Investigación
Trimethyl(methyldiphenylphosphine)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for diseases such as rheumatoid arthritis and certain cancers.
Mecanismo De Acción
The mechanism of action of trimethyl(methyldiphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. The gold atom can coordinate with various functional groups, altering the electronic properties of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or enhance catalytic activity in chemical reactions. The phosphine ligands play a crucial role in stabilizing the gold center and facilitating these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphosphinegold: Similar in structure but lacks the methyldiphenylphosphine ligand.
Methyldiphenylphosphinegold: Contains only the methyldiphenylphosphine ligand.
Triphenylphosphinegold: Contains triphenylphosphine ligands instead of trimethylphosphine and methyldiphenylphosphine.
Uniqueness
Trimethyl(methyldiphenylphosphine)gold is unique due to its combination of trimethylphosphine and methyldiphenylphosphine ligands, which provide distinct electronic and steric properties. This combination enhances its stability and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H22AuP |
|---|---|
Peso molecular |
442.29 g/mol |
Nombre IUPAC |
carbanide;gold(3+);methyl(diphenyl)phosphane |
InChI |
InChI=1S/C13H13P.3CH3.Au/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3;/q;3*-1;+3 |
Clave InChI |
CAWWATNUPMLPDK-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].CP(C1=CC=CC=C1)C2=CC=CC=C2.[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)




![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)

